

An In-depth Technical Guide to (1-Methylpyrrolidin-3-yl)methanamine

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Compound of Interest

Compound Name: (1-Methylpyrrolidin-3-yl)methanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(1-Methylpyrrolidin-3-yl)methanamine**, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and a conceptual workflow for its biological evaluation.

Chemical Identity and Nomenclature

The compound with the structural formula $C_6H_{14}N_2$ is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as **(1-methylpyrrolidin-3-yl)methanamine**.^[1] This nomenclature clearly defines the saturated five-membered nitrogen-containing ring (pyrrolidine) with a methyl group on the nitrogen atom (position 1) and a methanamine substituent at position 3.

A variety of synonyms are used in commercial and scientific literature to refer to this compound. These are crucial to recognize for comprehensive literature and database searches.

Table 1: Synonyms and Identifiers

Type	Identifier
IUPAC Name	(1-methylpyrrolidin-3-yl)methanamine
CAS Number	13005-11-3
Other Names	1-Methyl-3-(aminomethyl)pyrrolidine
C-(1-Methyl-pyrrolidin-3-yl)-methanamine	
3-Pyrrolidinemethanamine, 1-methyl-	
(1-methyl-3-pyrrolidinyl)methanamine	
1-Methylpyrrolidine-3-methanamine	
3-Aminomethyl-1-methylpyrrolidine	

Physicochemical Properties

A summary of key computed physicochemical properties of **(1-Methylpyrrolidin-3-yl)methanamine** is provided below. These parameters are essential for predicting its behavior in biological systems and for designing experimental protocols.

Table 2: Physicochemical Data

Property	Value
Molecular Formula	C ₆ H ₁₄ N ₂
Molecular Weight	114.19 g/mol
XLogP3-AA	-0.3
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	1
Exact Mass	114.115698455 Da
Monoisotopic Mass	114.115698455 Da
Topological Polar Surface Area	29.3 Å ²
Heavy Atom Count	8
Complexity	72.9

Synthesis Protocol

While a specific, detailed experimental protocol for the direct synthesis of **(1-Methylpyrrolidin-3-yl)methanamine** is not readily available in the public domain, a plausible and efficient synthetic route can be devised based on the well-established chemistry of pyrrolidine derivatives. The following protocol is a representative example, starting from the commercially available precursor, 1-methylpyrrolidin-3-ol. This multi-step synthesis involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with a cyanide source, and subsequent reduction to the primary amine.

Experimental Protocol: Synthesis of **(1-Methylpyrrolidin-3-yl)methanamine**

Step 1: Mesylation of 1-Methylpyrrolidin-3-ol

- To a stirred solution of 1-methylpyrrolidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
- Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.

Step 2: Cyanation of the Mesylate Intermediate

- Dissolve the crude mesylate from Step 1 in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Add sodium cyanide (1.5 eq) to the solution.
- Heat the reaction mixture to 60-80 °C and stir for 12-18 hours, monitoring for the disappearance of the starting material by Gas Chromatography-Mass Spectrometry (GC-MS).
- After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 75 mL).
- Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude nitrile by column chromatography on silica gel to obtain 1-methylpyrrolidine-3-carbonitrile.

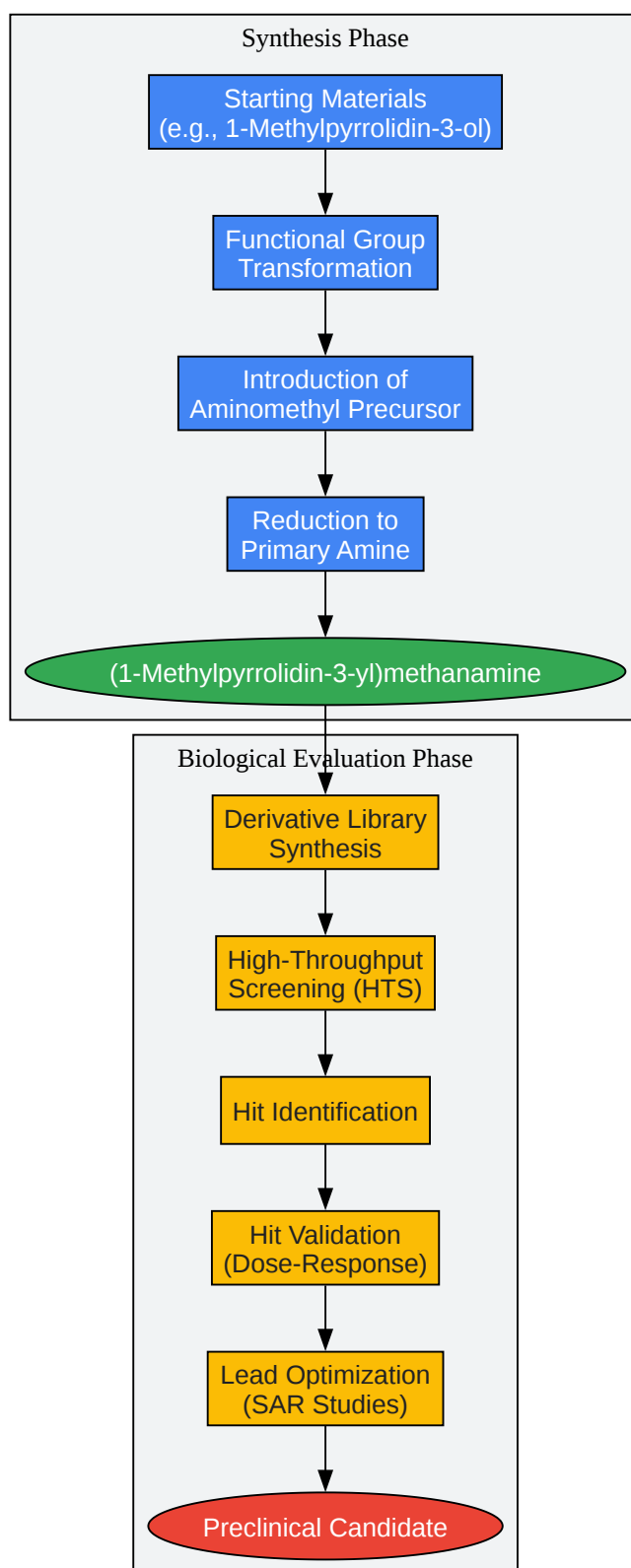
Step 3: Reduction of the Nitrile to the Amine

- In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH_4) (2.0 eq) in anhydrous tetrahydrofuran (THF).
- Cool the suspension to 0 °C and add a solution of 1-methylpyrrolidine-3-carbonitrile (1.0 eq) in anhydrous THF dropwise.

- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
- Monitor the reaction by TLC until the nitrile is consumed.
- Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
- Filter the resulting precipitate through a pad of Celite and wash the filter cake with THF.
- Concentrate the filtrate under reduced pressure to yield the crude **(1-Methylpyrrolidin-3-yl)methanamine**.
- Purify the product by distillation under reduced pressure to obtain the final compound.

Logical Workflow for Synthesis and Biological Evaluation

Given the utility of the pyrrolidine scaffold in drug discovery, a logical workflow for the synthesis and subsequent biological evaluation of **(1-Methylpyrrolidin-3-yl)methanamine** and its derivatives is presented. This workflow illustrates a common path from chemical synthesis to the identification of a potential drug candidate.



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Caption: A workflow diagram illustrating the synthesis and potential biological screening of **(1-Methylpyrrolidin-3-yl)methanamine**.

This guide serves as a foundational resource for researchers working with **(1-Methylpyrrolidin-3-yl)methanamine**. The provided information on its chemical properties, a detailed synthetic protocol, and a conceptual framework for its biological evaluation are intended to facilitate further investigation and application of this compound in drug discovery and development.

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References

- 1. (1-Methylpyrrolidin-3-yl)methanamine | C₆H₁₄N₂ | CID 17389965 - PubChem [pubchem.ncbi.nlm.nih.gov]
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